molecular formula C17H16O3 B11854163 8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one CAS No. 5461-99-4

8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B11854163
CAS No.: 5461-99-4
M. Wt: 268.31 g/mol
InChI Key: DVKYEWQUGKCKRF-UHFFFAOYSA-N
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Description

8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of methoxy, methyl, and phenyl groups attached to the chromene core. Chromenes are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of resorcinol derivatives with appropriate aldehydes under acidic or basic conditions. For instance, resorcinol can react with 3-chloropropanoic acid to form 7-hydroxychroman-4-one, which can then undergo further reactions to introduce the methoxy, methyl, and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as employing recyclable catalysts and solvents, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinone derivatives.

    Reduction: Reduction reactions can be used to modify the chromene ring or to reduce any carbonyl groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the chromene core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted chromenes with different functional groups .

Scientific Research Applications

8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways. The compound may also inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-phenyl-4H-chromen-4-one: Similar in structure but lacks the methyl group at the 6-position.

    8-Methoxy-2-phenyl-4H-chromen-4-one: Similar but lacks the methyl group at the 6-position.

    2-Phenyl-4H-chromen-4-one: Lacks both the methoxy and methyl groups.

Uniqueness

8-Methoxy-6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

5461-99-4

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

8-methoxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O3/c1-11-8-13-14(18)10-15(12-6-4-3-5-7-12)20-17(13)16(9-11)19-2/h3-9,15H,10H2,1-2H3

InChI Key

DVKYEWQUGKCKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)OC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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